2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine
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Overview
Description
4-(4-Isopropylphenyl)-3,5-bis(2-pyridinyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with isopropylphenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenyl)-3,5-bis(2-pyridinyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with 2-pyridylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenyl)-3,5-bis(2-pyridinyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated triazole rings.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-(4-Isopropylphenyl)-3,5-bis(2-pyridinyl)-4H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenyl)-3,5-bis(2-pyridinyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Used in the synthesis of biologically active compounds.
Uniqueness
4-(4-Isopropylphenyl)-3,5-bis(2-pyridinyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of isopropylphenyl and pyridinyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
849939-68-0 |
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Molecular Formula |
C21H19N5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[4-(4-propan-2-ylphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H19N5/c1-15(2)16-9-11-17(12-10-16)26-20(18-7-3-5-13-22-18)24-25-21(26)19-8-4-6-14-23-19/h3-15H,1-2H3 |
InChI Key |
ZJVJOPKMCXPSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=C2C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
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